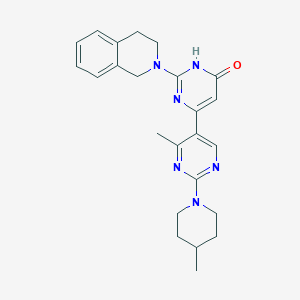![molecular formula C15H13N3O B6027576 3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)
3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is also known as PMAI and has a molecular formula of C15H13N3O.
Mechanism of Action
The mechanism of action of PMAI is not fully understood. However, studies have suggested that it may act by inhibiting cell proliferation and inducing apoptosis in cancer cells. PMAI has also been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
PMAI has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that PMAI can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the bacterial cell membrane. In addition, PMAI has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of PMAI is its ease of synthesis, which makes it readily available for scientific research. It also exhibits low toxicity towards normal cells, making it a safer alternative to other compounds with similar applications. However, one of the limitations of PMAI is its limited solubility in water, which may hinder its application in some experiments.
Future Directions
There are several future directions for the study of PMAI. One potential direction is to investigate its mechanism of action in more detail, particularly its interaction with cancer cells and bacterial membranes. Another direction is to explore its potential applications in drug development, particularly in the development of new anticancer and antimicrobial agents. Additionally, further studies on the toxicity and pharmacokinetics of PMAI are needed to determine its suitability for clinical use.
Conclusion:
In conclusion, PMAI is a promising chemical compound with potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. Its ease of synthesis, low toxicity towards normal cells, and significant biochemical and physiological effects make it a valuable candidate for further study. With further research, PMAI may prove to be a valuable tool in the fight against cancer and bacterial infections.
Synthesis Methods
PMAI can be synthesized through a one-pot, three-component reaction of 3-formylindole, pyridine-3-carboxaldehyde, and methylamine in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by an imine formation to yield PMAI in good yield and purity.
Scientific Research Applications
PMAI has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. PMAI has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
3-(pyridin-3-ylmethyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-13(12-5-1-2-6-14(12)18-15)10-17-9-11-4-3-7-16-8-11/h1-8,10,18-19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOPEAGEVCWIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclobutanecarboxamide](/img/structure/B6027497.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide](/img/structure/B6027499.png)
![[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![6-amino-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6027516.png)
![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)


![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)